2-Cyano-2-cyclohexylideneethanethioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Cyano-2-cyclohexylideneethanethioamide often involves condensation reactions and solution polymerization techniques. For example, new series of polyamides and copolyamides based on methyl-cyclohexanone and tertiary-butyl-cyclohexanone in the main chain were synthesized via solution polymerization, showcasing the versatility of cyclohexanone derivatives in polymer chemistry (Aly & Kuckling, 2015). Another approach involved the condensation of cyclohexanone with 3-nitrobenzaldehyde, followed by hydrogenation, to create unsaturated polyamides and polyimides (Mikroyannidis, 1992).
Molecular Structure Analysis
The molecular structure of 2-Cyano-2-cyclohexylideneethanethioamide derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography. For instance, 3-Hydroxy-2-cyanoalk-2-enamides, and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides were synthesized and their conformations investigated by X-ray crystallography and NMR spectroscopy (Papageorgiou et al., 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Cyano-2-cyclohexylideneethanethioamide derivatives vary widely. For example, the selective hydrogenation of phenol to cyclohexanone demonstrated the catalytic potential of cyclohexanone derivatives under mild conditions (Wang et al., 2011). Additionally, cyclohexanone derivatives have been shown to undergo electrophilic cyclization, yielding cyclic imidates, which corrects previous misassignments of structure (Mehta et al., 2012).
Physical Properties Analysis
The physical properties of compounds related to 2-Cyano-2-cyclohexylideneethanethioamide, such as solubility, thermal stability, and crystallinity, have been extensively studied. Polyamides and copolyamides derived from cyclohexanone derivatives displayed varying degrees of solubility in organic solvents and exhibited thermal stabilities as assessed by TGA and DTG analyses (Aly & Kuckling, 2015).
Chemical Properties Analysis
The chemical properties of 2-Cyano-2-cyclohexylideneethanethioamide derivatives are influenced by their molecular structure. For instance, the study of 3-Hydroxy-2-cyanoalk-2-enamides revealed solvent-dependent (Z)/(E)-isomerism, which is significant for understanding the reactivity and stability of these compounds (Papageorgiou et al., 1998). Moreover, the synthesis and characterization of soluble polyimides from diamines containing cyclohexylidene moieties highlighted the impact of molecular structure on solubility and thermal properties (Yi et al., 1997).
Scientific Research Applications
1. Catalyst Development
- Palladium-Carbon Nitride Catalysts : A study by Wang et al. (2011) in the "Journal of the American Chemical Society" discusses the development of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showing high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a key intermediate in polyamide manufacturing (Wang et al., 2011).
2. Chemical Synthesis
- Mannich-Type Synthesis : Dotsenko et al. (2006) reported in "Monatshefte für Chemie / Chemical Monthly" that 2-cyano-2-cyclohexylideneethanethioamide can react in a Mannich-type synthesis to produce spiro-conjugated pyrimido-1,3,5-thiadiazines (Dotsenko et al., 2006).
3. Materials Chemistry
- Polymer Synthesis : Mikroyannidis (1994) in the "European Polymer Journal" explored the synthesis of unsaturated polyamides and polyimides using a derivative of 2-Cyano-2-cyclohexylideneethanethioamide, which showed potential in the development of new polymer materials (Mikroyannidis, 1994).
4. Organic Chemistry
- Formation of 2-Arylbenzoxazoles : Cao et al. (2014) in "Green Chemistry" describe a transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones, demonstrating an innovative approach in organic synthesis (Cao et al., 2014).
5. Catalysis Research
- Synergistic Catalysis : Zhang et al. (2017) in "RSC Advances" discuss the creation of complex nanostructured catalysts using nano-Pd and rare-earth oxide for efficient hydrogenation of phenol to cyclohexanone, highlighting the potential of 2-Cyano-2-cyclohexylideneethanethioamide in advanced catalysis research (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-cyano-2-cyclohexylideneethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSRIGCBBYTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=S)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354205 | |
Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-cyclohexylideneethanethioamide | |
CAS RN |
129224-53-9 | |
Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.